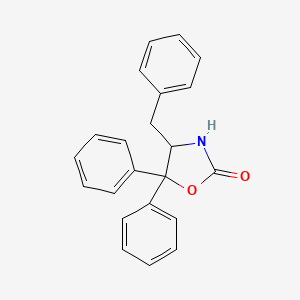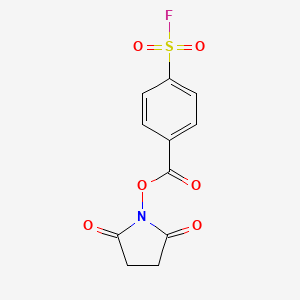
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and polymer chemistry. The compound’s structure features a seven-membered ring with an oxygen bridge, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt typically involves the reaction of exo-7-oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with potassium hydroxide. The reaction is carried out in an aqueous medium, where the anhydride reacts with the base to form the dipotassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion of the anhydride to the salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. The process includes the use of high-purity reagents and automated systems to control the reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with different cations.
Applications De Recherche Scientifique
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in specific reactions, making it a valuable tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- 7-Oxabicyclo(2.2.1)heptane derivatives
Uniqueness
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt is unique due to its dipotassium salt form, which enhances its solubility and reactivity compared to its anhydride counterpart. This makes it more versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
68758-80-5 |
|---|---|
Formule moléculaire |
C8H6K2O5 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
dipotassium;7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5.2K/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
BAANVQIOFIZVQY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


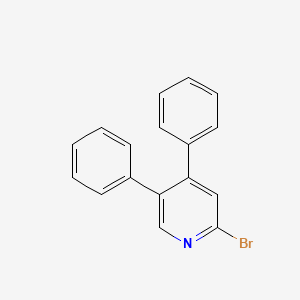


![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
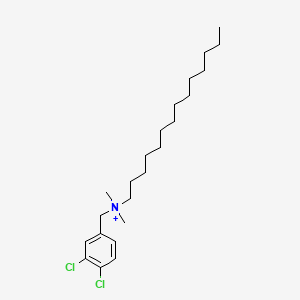
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
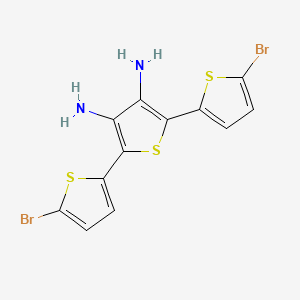
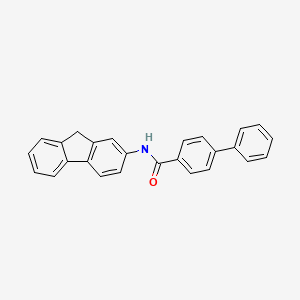
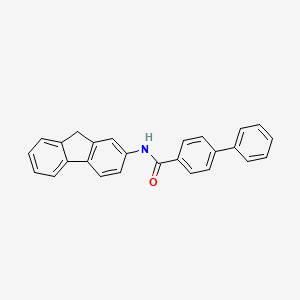
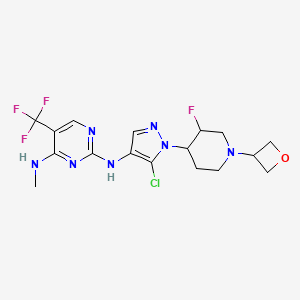
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
